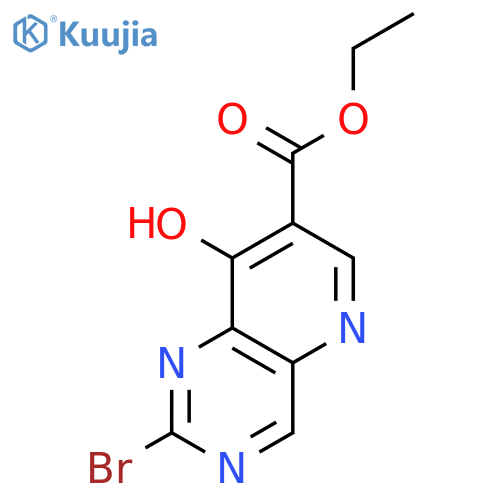Cas no 1098588-16-9 (Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate)

1098588-16-9 structure
商品名:Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate
Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate
- Ethyl 2-bromo-8-hydroxypyrido-[3,2-d]pyrimidine-7-carboxylate
- AK-88217
- ANW-67451
- CTK8C1917
- KB-252595
- Ethyl2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate
- DB-342928
- ethyl 2-bromo-8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylate
- 1098588-16-9
- Ethyl 2-bromo-8-oxo-5,8-dihydropyrido[3,2-d]pyrimidine-7-carboxylate
- DTXSID00743561
- Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate
-
- MDL: MFCD17392812
- インチ: InChI=1S/C10H8BrN3O3/c1-2-17-9(16)5-3-12-6-4-13-10(11)14-7(6)8(5)15/h3-4H,2H2,1H3,(H,12,15)
- InChIKey: OZAVEYRXDQJYHT-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CNC2=CN=C(Br)N=C2C1=O
計算された属性
- せいみつぶんしりょう: 296.97490g/mol
- どういたいしつりょう: 296.97490g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 81.2Ų
Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E075505-50mg |
Ethyl 2-bromo-8-hydroxypyrido-[3,2-d]pyrimidine-7-carboxylate |
1098588-16-9 | 50mg |
$ 360.00 | 2022-06-05 | ||
| Alichem | A029186024-5g |
Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate |
1098588-16-9 | 95% | 5g |
$4351.30 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632662-1g |
Ethyl 2-bromo-8-oxo-5,8-dihydropyrido[3,2-d]pyrimidine-7-carboxylate |
1098588-16-9 | 98% | 1g |
¥14445.00 | 2024-08-09 | |
| Alichem | A029186024-1g |
Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate |
1098588-16-9 | 95% | 1g |
$1503.48 | 2023-09-04 | |
| TRC | E075505-100mg |
Ethyl 2-bromo-8-hydroxypyrido-[3,2-d]pyrimidine-7-carboxylate |
1098588-16-9 | 100mg |
$ 595.00 | 2022-06-05 | ||
| Chemenu | CM166945-1g |
Ethyl 2-bromo-8-hydroxypyrido-[3,2-d]pyrimidine-7-carboxylate |
1098588-16-9 | 95% | 1g |
$1431 | 2023-11-25 |
Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
1098588-16-9 (Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate) 関連製品
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 13769-43-2(potassium metavanadate)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
